molecular formula C8H4KN3O3 B1404822 Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1432681-97-4

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1404822
M. Wt: 229.23 g/mol
InChI Key: GZKYBSPMGFNJJX-UHFFFAOYSA-M
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Description

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a compound with a molecular weight of 217.29 . It’s worth noting that the compound you’re asking about might have similar properties.


Synthesis Analysis

While specific synthesis methods for “Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate” were not found, related compounds such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives have been synthesized and studied as potent inhibitors of Bloom helicase .


Physical And Chemical Properties Analysis

The specific compound is known to be a solid with a molecular weight of 217.29 . More detailed physical and chemical properties were not found.

Scientific Research Applications

Subheading

Synthesis and Antimycobacterial Activity of Oxadiazole DerivativesPotassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The process involved reacting Isoniazid with potassium hydroxide and carbon disulfide to create a key intermediate, followed by further reactions to obtain the desired compounds. These compounds showed significant antimycobacterial activity, with some exhibiting higher effectiveness than reference drugs like Streptomycin, INH, and pyrizinamide (Asif & Imran, 2020).

Optical Properties in Novel Derivatives

Subheading

Novel Oxadiazole Derivatives and Their Optical PropertiesResearch on novel 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives focused on their synthesis and characterization, including IR, NMR, HRMS, and UV-vis absorption. The fluorescence spectral characteristics of these compounds in dichloromethane were investigated, revealing that absorption and emission were less correlated with substituent groups on specific moieties. This study contributes to understanding the optical properties of these compounds (Ge et al., 2014).

Antibacterial and Spectral Aspects of Heterochelates

Subheading

Antibacterial Properties of Oxadiazole-Based HeterochelatesA ligand containing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol was synthesized and used to create metal-containing heterochelates. These heterochelates were characterized using various techniques and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The study provides insights into the antibacterial potential of these compounds (Oza, Jani, & Patel, 2011).

Antimycobacterial Activity in Pyridine Derivatives

Subheading

Activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridinesVarious 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives were synthesized and evaluated for their in vitro antimycobacterial activity. Some compounds displayed significant activity against Mycobacterium tuberculosis strains, including drug-resistant strains. The study highlights the antimycobacterial potential of these derivatives (Navarrete-Vázquez et al., 2007).

Antimicrobial Activity of Ethanon Derivatives

Subheading

Antimicrobial Properties of 1-(5-mercapto-1,3,4-oxadiazol-2-yl) Ethanone DerivativesResearch on 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3. This suggests the potential of these compounds as antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties . Therefore, the study of “Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate” and similar compounds could be a promising direction for future research.

properties

IUPAC Name

potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3.K/c12-8(13)7-11-10-6(14-7)5-1-3-9-4-2-5;/h1-4H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKYBSPMGFNJJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 3
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 4
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 5
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 6
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate

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